REACTION_CXSMILES
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[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]1)=[O:5])[CH3:2].[CH2:13](O)[CH2:14][OH:15].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(OCC)C>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][C:9]2([O:15][CH2:14][CH2:13][O:12]2)[CH2:8][CH2:7]1)=[O:5])[CH3:2]
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Name
|
|
Quantity
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52.8 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C1CCC(CC1)=O
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Name
|
|
Quantity
|
67.4 g
|
Type
|
reactant
|
Smiles
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C(CO)O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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160 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
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C(C)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with water, sodium hydrogen carbonate solution and sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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The solution was dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated by evaporation in vacuo
|
Type
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CUSTOM
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Details
|
the remaining colorless liquid was processed further without purification
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Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1CCC2(OCCO2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |